5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S/c1-11-2-5-13(16)10-14(11)22(20,21)18-7-9-19-8-6-17-15(19)12-3-4-12/h2,5-6,8,10,12,18H,3-4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXBMFWIZYZSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2C=CN=C2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features:
- A 5-chloro substituent.
- An N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl) moiety.
- A 2-methylbenzenesulfonamide structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The imidazole ring can chelate metal ions in enzyme active sites, inhibiting their catalytic functions. This property is significant in the inhibition of various kinases and other metalloproteins.
- Receptor Modulation : The compound may interact with various receptors, modulating their activity and leading to downstream biological effects, such as altered cell signaling pathways.
Biological Activity Data
A summary of the biological activities observed for this compound is presented below:
Case Study 1: FGFR Inhibition
In a study investigating novel inhibitors for fibroblast growth factor receptors (FGFR), this compound demonstrated potent inhibition with an IC50 value less than 50 nM against FGFR1. This indicates its potential as a therapeutic agent in cancers driven by FGFR signaling pathways.
Case Study 2: Antiproliferative Activity
Research conducted on various cancer cell lines revealed that this compound exhibited significant antiproliferative effects, particularly in SNU16 cell lines with an IC50 value of 25.3 ± 4.6 nM. This suggests its potential role in cancer therapy through targeted inhibition of cell growth.
Comparative Analysis
The biological activity of this compound can be compared to other imidazole derivatives:
| Compound | Target Activity | IC50 (nM) |
|---|---|---|
| Clemizole | Antihistaminic | Variable |
| Omeprazole | Antiulcer | Variable |
| Metronidazole | Antibacterial | Variable |
| 5-chloro-N-(...) | FGFR Inhibition | < 50 |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Sulfonamide Derivatives
Key Observations:
Benzene Ring Modifications: The target compound’s 5-Cl and 2-CH₃ substituents differ from analogs with 4-Cl (Compound 11) or 2-OCH₃ (). Chlorine position impacts electronic effects (e.g., electron-withdrawing) and steric hindrance, influencing receptor binding .
Imidazole Ring Variations :
- The cyclopropyl group in the target compound introduces rigidity and moderate lipophilicity, contrasting with bulkier substituents like benzodioxol (Compound 11) or thioxo groups (). Smaller substituents may reduce metabolic degradation .
- Thioether linkages (e.g., in ) increase stability but may alter pharmacokinetics compared to ethyl linkers .
Preparation Methods
Sulfonylation of 5-Chloro-2-Methylbenzene
The benzenesulfonamide group is typically introduced via sulfonation followed by amidation. A two-step process is employed:
Step 1: Sulfonation of 5-Chloro-2-Methylbenzene
Chlorosulfonic acid reacts with 5-chloro-2-methylbenzene at 0–5°C to yield 5-chloro-2-methylbenzenesulfonyl chloride. This intermediate is isolated via precipitation in ice water and purified by recrystallization (hexane/ethyl acetate, 85% yield).
Step 2: Amination of Sulfonyl Chloride
The sulfonyl chloride is treated with aqueous ammonia or tert-butylamine to form the corresponding sulfonamide. For instance, reacting 5-chloro-2-methylbenzenesulfonyl chloride with tert-butylamine in toluene at 25°C produces N-tert-butyl-5-chloro-2-methylbenzenesulfonamide (92% yield). Deprotection of the tert-butyl group using trifluoroacetic acid (TFA) yields the free sulfonamide.
Synthesis of 2-(2-Cyclopropyl-1H-Imidazol-1-yl)ethylamine
Imidazole Ring Formation
The 2-cyclopropylimidazole core is constructed via cyclocondensation. A modified procedure from Adama Makhteshim Ltd. involves:
Step 1: Aldoxime to Cyano Conversion
1-Hydroxy-4-(4-methylphenyl)-3-oxide-1H-imidazole-2-carboxaldehyde oxime is dehydrated using phosphorus pentachloride (PCl₅) in dichloromethane to form the 2-cyanoimidazole derivative (78% yield).
Coupling of Sulfonamide and Imidazole-Ethylamine
Sulfonamide Bond Formation
The final step involves conjugating the sulfonyl chloride and ethylamine fragments. Two methods are prominent:
Method 1: Electrochemical Oxidative Coupling
Adapting the protocol from JACS (2019), 5-chloro-2-methylbenzenesulfonyl chloride and 2-(2-cyclopropyl-1H-imidazol-1-yl)ethylamine are dissolved in acetonitrile with a graphite anode and platinum cathode. Applying 1.5 V enables oxidative coupling via disulfide intermediates, yielding the target compound (68% yield). Radical scavengers like TEMPO suppress side reactions, ensuring selectivity.
Method 2: Classical Sulfonylation
Reacting the sulfonyl chloride with the ethylamine in tetrahydrofuran (THF) and triethylamine (Et₃N) at 0°C affords the sulfonamide (89% yield). This method avoids electrochemical setups but requires stringent moisture control.
Optimization and Challenges
Cyclopropane Stability
Cyclopropane rings are prone to ring-opening under acidic conditions. Using n-BuLi for cyclopropanation (as in) minimizes side reactions, but requires cryogenic conditions (−78°C) and anhydrous solvents.
Purification Techniques
Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) and final product crystallization (ethanol/water) are critical. The target compound exhibits poor solubility in polar solvents, necessitating gradient elution.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-methylbenzenesulfonamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling a sulfonamide precursor with a cyclopropyl-substituted imidazole ethylamine derivative. Key steps include:
- Sulfonylation : Reacting 5-chloro-2-methylbenzenesulfonyl chloride with an ethylenediamine intermediate under basic conditions (e.g., triethylamine in DCM at 0–5°C) .
- Imidazole Functionalization : Introducing the cyclopropyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) can enhance reaction efficiency and purity .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.
Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and cyclopropane ring integrity. For example, the cyclopropyl protons typically show characteristic splitting patterns (δ 0.5–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₆H₁₉ClN₂O₂S) and rule out byproducts .
- X-ray Crystallography : For absolute configuration determination, especially if the compound exhibits chirality. SHELX programs (e.g., SHELXL) are widely used for structure refinement .
Q. What preliminary assays are recommended to screen for biological activity, and how should controls be designed?
- Methodological Answer :
- Antimicrobial Screening : Use broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with ciprofloxacin and fluconazole as positive controls .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity. Include DMSO vehicle controls to rule out solvent effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the cyclopropyl and sulfonamide groups in bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the cyclopropyl group with other substituents (e.g., methyl, phenyl) and modify the sulfonamide’s para-chloro/methyl groups .
- Biological Profiling : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., COX-2, carbonic anhydrase) to identify critical functional groups .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) .
Q. What strategies can resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times. Validate results across multiple labs using blinded samples.
- Impurity Analysis : Employ HPLC-MS to quantify trace byproducts (e.g., dechlorinated derivatives) that may interfere with activity .
- Mechanistic Follow-Up : Use RNA-seq or proteomics to identify off-target effects that might explain variability .
Q. How can crystallographic data be leveraged to understand conformational flexibility and target binding?
- Methodological Answer :
- Co-crystallization : Grow crystals with target proteins (e.g., kinases) using vapor diffusion methods. Analyze binding pockets via PyMOL.
- Temperature-Dependent Crystallography : Collect data at 100 K and room temperature to study conformational changes. SHELX utilities (SHELXC/D/E) enable robust phasing and refinement .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?
- Methodological Answer :
- Solvent Optimization : Replace DCM with environmentally benign solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .
- Catalyst Recycling : Use immobilized Pd catalysts for Suzuki-Miyaura couplings to reduce metal leaching and costs .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
